molecular formula C15H18N2O3S2 B12905495 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil CAS No. 137897-86-0

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil

Cat. No.: B12905495
CAS No.: 137897-86-0
M. Wt: 338.4 g/mol
InChI Key: RWJRIHCLPVTQCF-UHFFFAOYSA-N
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Description

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes ethyl, hydroxyethoxy, phenylthio, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the ethyl and phenylthio groups, and the attachment of the hydroxyethoxy and thioxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the thioxo group can produce thiols.

Scientific Research Applications

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 5-Methyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 5-Propyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

The uniqueness of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

137897-86-0

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

5-ethyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H18N2O3S2/c1-2-12-13(19)16-15(21)17(10-20-9-8-18)14(12)22-11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,16,19,21)

InChI Key

RWJRIHCLPVTQCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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